molecular formula C9H14N2O B7809785 1-(Furan-3-ylmethyl)piperazine

1-(Furan-3-ylmethyl)piperazine

Cat. No.: B7809785
M. Wt: 166.22 g/mol
InChI Key: GBENEUKPWXEEBO-UHFFFAOYSA-N
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Description

1-(Furan-3-ylmethyl)piperazine is a piperazine derivative featuring a furan-3-ylmethyl substituent at the nitrogen position of the piperazine ring. Piperazine derivatives are widely studied for their pharmacological and chemical properties due to their versatile nitrogen-containing heterocyclic structure. The furan moiety, a five-membered oxygen-containing heterocycle, may confer unique electronic and steric properties compared to benzene or other substituents, influencing reactivity, solubility, and biological activity .

Properties

IUPAC Name

1-(furan-3-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-6-12-8-9(1)7-11-4-2-10-3-5-11/h1,6,8,10H,2-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBENEUKPWXEEBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Furan-3-ylmethyl)piperazine typically involves the alkylation of piperazine with a furan-containing alkylating agent. One common method includes the reaction of piperazine with 3-(chloromethyl)furan under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent reaction controls are essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1-(Furan-3-ylmethyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted piperazine derivatives, which can be further functionalized for specific applications in medicinal chemistry .

Scientific Research Applications

1-(Furan-3-ylmethyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(Furan-3-ylmethyl)piperazine involves its interaction with specific molecular targets. The piperazine moiety can act as a ligand for various receptors, modulating their activity. The furan ring may enhance binding affinity and selectivity, contributing to the compound’s overall biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Piperazine Derivatives

Structural Analogues and Substituent Effects

Piperazine derivatives are often modified at the nitrogen positions to tailor their chemical and biological profiles. Key analogs include:

Compound Substituent Key Properties Reference
1-(4-Chlorobenzhydryl)piperazine 4-Chlorobenzhydryl Cytotoxic against liver, breast, and colon cancer cell lines (IC₅₀: 5–20 µM)
1-(2-Methoxyphenyl)piperazine 2-Methoxyphenyl High 5-HT₁A receptor affinity; anticonvulsant and antidepressant potential
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) 3-Trifluoromethylphenyl Serotonin receptor agonist (5-HT₁B selectivity); psychoactive effects
1-(3-Chlorophenyl)piperazine (mCPP) 3-Chlorophenyl Mixed 5-HT receptor activity; metabolite of antidepressants like trazodone
1-(3,4-Methylenedioxybenzyl)piperazine (MDBP) 3,4-Methylenedioxybenzyl Designer drug with MDMA-like effects; metabolized via demethylenation
1-(2-Hydroxyethyl)piperazine 2-Hydroxyethyl High water solubility; used in CO₂ capture and organic synthesis

Key Observations :

  • Aromatic vs.
  • Electron-Withdrawing Groups : Substituents like -CF₃ (TFMPP) or -Cl (mCPP) increase metabolic stability and receptor affinity by reducing electron density on the aromatic ring .
  • Hydrophilic Groups : Hydroxyethyl or hydroxypropyl substituents (e.g., HEHPP) improve aqueous solubility, critical for drug formulation or industrial applications .
Anticancer Activity
  • 1-(4-Chlorobenzhydryl)piperazine derivatives exhibit potent cytotoxicity (IC₅₀: 5–20 µM) against liver (HEPG2), breast (MCF7), and colon (HCT-116) cancer cells. The 4-chlorobenzhydryl group likely enhances membrane permeability and DNA intercalation .
  • Furan Analogs : Furan-containing compounds are less documented, but furan’s planar structure may intercalate into DNA similarly to benzoyl derivatives. However, its lower hydrophobicity compared to chlorophenyl groups might reduce cellular uptake .
Neuropharmacological Activity
  • Arylpiperazines (TFMPP, mCPP) : These compounds show high affinity for serotonin receptors (5-HT₁A/₁B). TFMPP’s 3-CF₃ group confers 65-fold selectivity for 5-HT₁B over 5-HT₁A, whereas mCPP acts as a mixed agonist .
  • Furan Derivatives: The furan ring’s electron-rich oxygen could modulate serotonin receptor binding.

Physicochemical and Metabolic Properties

Solubility and Stability
  • Hydrophilic Derivatives : 1-(2-Hydroxyethyl)piperazine (HEP) and HEHPP exhibit high water solubility (miscible in H₂O) and thermal stability (boiling point: ~192°C), making them suitable for industrial solvents .
  • Lipophilic Derivatives : Aryl-substituted analogs like TFMPP and MDBP are lipophilic (logP > 2), facilitating blood-brain barrier penetration but requiring CYP-mediated metabolism for clearance .
Metabolism
  • N-Dealkylation : Arylpiperazines (e.g., nefazodone metabolites) undergo CYP3A4-mediated N-dealkylation to form 1-aryl-piperazines, which retain pharmacological activity .
  • This could increase hepatotoxicity risks compared to chlorophenyl or methoxyphenyl groups .

Biological Activity

1-(Furan-3-ylmethyl)piperazine is a heterocyclic compound that has garnered attention due to its diverse biological activities, particularly in pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

This compound features a piperazine ring substituted with a furan moiety at the 3-position. This unique structural arrangement influences its chemical reactivity and biological properties. The furan ring contributes to the compound's ability to interact with various biological targets, enhancing its pharmacological potential.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The piperazine moiety can act as a ligand for various receptors, modulating their activity. The furan ring may enhance binding affinity and selectivity, contributing to the compound’s overall biological effects. Research indicates that the compound can influence ion channels, particularly voltage-gated sodium channels, which are critical in pain signaling pathways .

Pharmacological Applications

This compound has been investigated for several pharmacological activities:

  • Antimicrobial Activity : Studies have shown that this compound exhibits notable antimicrobial properties against various pathogens. Its effectiveness in inhibiting bacterial growth makes it a candidate for further development in antimicrobial therapies.
  • Neuropathic Pain Relief : Research has highlighted the compound's potential as a sodium channel blocker, particularly against tetrodotoxin-resistant sodium channels (Na(v)1.8). This activity suggests its use in treating neuropathic pain, offering an alternative to existing sodium channel blockers with improved safety profiles .
  • Potential Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity, warranting further investigation into its efficacy against various cancer cell lines.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Sodium Channel Blockade : A study demonstrated that compounds derived from furan-piperazine frameworks effectively blocked Na(v)1.8 channels and showed promising results in rodent models of neuropathic pain. These compounds exhibited enhanced potency and bioavailability compared to traditional treatments like mexiletine .
  • Antimicrobial Efficacy : In vitro studies revealed that this compound displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics.

Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against various bacterial strains
Sodium Channel BlockerModulates Na(v)1.8 channels; potential for pain relief
Anticancer PotentialPreliminary evidence suggests efficacy against cancer cells

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